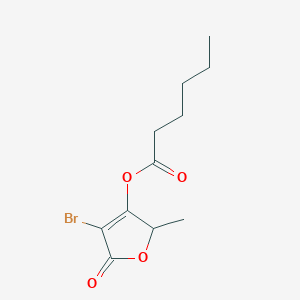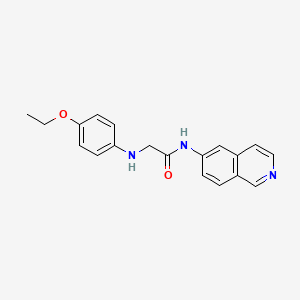
2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidinone core substituted with a phenyl group and a 3,5-dimethylpyrazolyl moiety, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable pyrimidinone derivative in the presence of a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to induce apoptosis by causing cell cycle arrest. This is achieved through the modulation of various signaling pathways and the activation of apoptotic proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dimethylpyrazol-1-yl)benzimidazole: Similar in structure but with a benzimidazole core instead of a pyrimidinone core.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: Features multiple pyrazolyl groups attached to a benzene ring.
Uniqueness
2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one is unique due to its specific combination of a pyrimidinone core with a phenyl group and a 3,5-dimethylpyrazolyl moiety.
Propriétés
Numéro CAS |
61911-92-0 |
|---|---|
Formule moléculaire |
C15H14N4O |
Poids moléculaire |
266.30 g/mol |
Nom IUPAC |
2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H14N4O/c1-10-8-11(2)19(18-10)15-16-13(9-14(20)17-15)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17,20) |
Clé InChI |
JXBDKWPDMSQNDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Butanol, 2-[(4-phenyl-1-phthalazinyl)amino]-](/img/structure/B12910832.png)




![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)


![3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12910889.png)


![Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-](/img/structure/B12910917.png)
